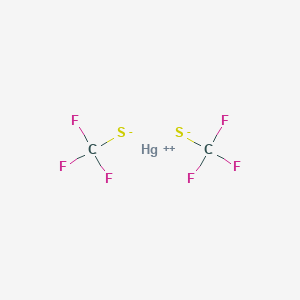
Mercury, bis(trifluoromethylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury, bis(trifluoromethylthio)-, also known as bis(trifluoromethylthio)mercury, is an organomercury compound with the chemical formula C₂F₆HgS₂. This compound is characterized by the presence of two trifluoromethylthio groups attached to a central mercury atom. It is known for its unique chemical properties and has been studied for various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mercury, bis(trifluoromethylthio)-, typically involves the reaction of mercury(II) chloride with trifluoromethylthiolating agents. One common method is the reaction of mercury(II) chloride with trifluoromethylthiolating reagents such as silver trifluoromethylthiolate (AgSCF₃) under controlled conditions. The reaction is usually carried out in polar solvents like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for mercury, bis(trifluoromethylthio)-, are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
Mercury, bis(trifluoromethylthio)-, undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the trifluoromethylthio groups are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the mercury atom.
Complex Formation: It can form complexes with other metal ions and organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with mercury, bis(trifluoromethylthio)-, include halogens, organometallic compounds, and oxidizing or reducing agents. Reaction conditions often involve polar solvents and controlled temperatures to ensure the desired transformations .
Major Products Formed
The major products formed from reactions involving mercury, bis(trifluoromethylthio)-, depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the trifluoromethylthio groups, while oxidation reactions may produce mercury compounds with higher oxidation states .
科学的研究の応用
Mercury, bis(trifluoromethylthio)-, has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its effects on biological systems.
作用機序
The mechanism of action of mercury, bis(trifluoromethylthio)-, involves its ability to interact with various molecular targets. The trifluoromethylthio groups can participate in electron transfer processes, influencing the reactivity of the compound. The mercury atom can form coordination complexes with other molecules, affecting their chemical behavior. These interactions are crucial for its applications in synthesis and research .
類似化合物との比較
Similar Compounds
Mercury, bis(trifluoromethyl)-: Similar in structure but with trifluoromethyl groups instead of trifluoromethylthio groups.
Mercury, bis(pentafluorophenyl)-: Contains pentafluorophenyl groups attached to the mercury atom.
Mercury, bis(trifluoromethoxy)-: Features trifluoromethoxy groups instead of trifluoromethylthio groups.
Uniqueness
Mercury, bis(trifluoromethylthio)-, is unique due to the presence of trifluoromethylthio groups, which impart distinct chemical properties such as high electronegativity and lipophilicity. These properties make it particularly useful in applications requiring strong electron-withdrawing groups and stability under harsh conditions .
特性
IUPAC Name |
mercury(2+);trifluoromethanethiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3S.Hg/c2*2-1(3,4)5;/h2*5H;/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHACEJBZGFEEJE-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)[S-].C(F)(F)(F)[S-].[Hg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6HgS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21259-75-6 |
Source


|
| Record name | Mercury, bis(trifluoromethylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021259756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
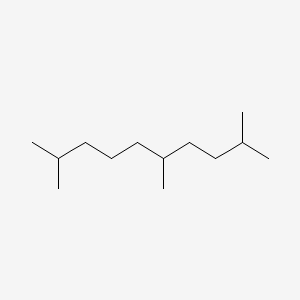


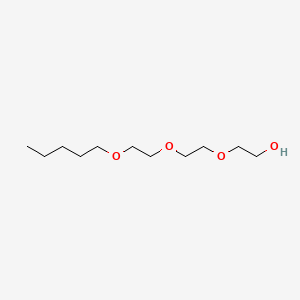
![9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1616375.png)
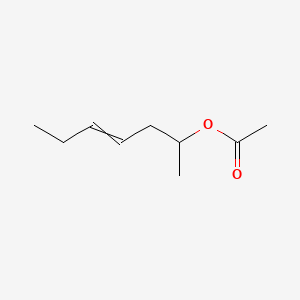
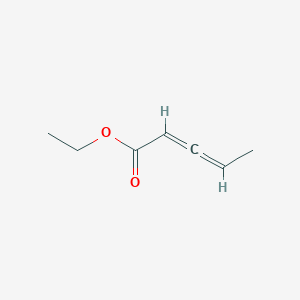

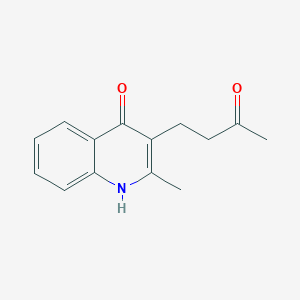
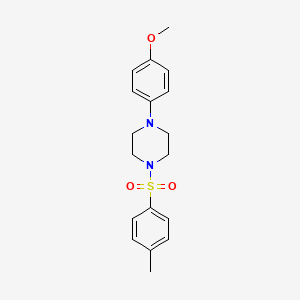
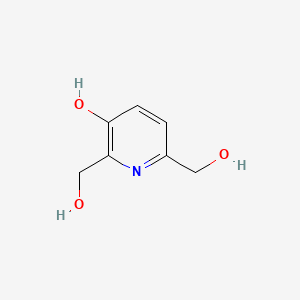
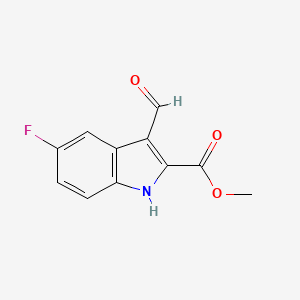
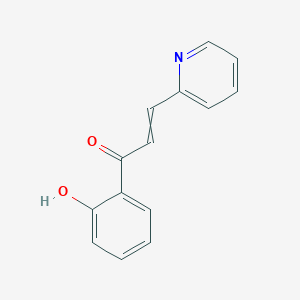
![6-Oxabicyclo[3.1.0]hexan-2-one](/img/structure/B1616391.png)
